

An In-Depth Technical Guide to Pentanimidamide Hydrochloride: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Pentanimidamide

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **Pentanimidamide** hydrochloride (also known as valeramidine hydrochloride). As a member of the aliphatic amidine class of compounds, it holds significant interest for researchers in medicinal chemistry and drug development, primarily due to the established role of the amidine functional group in biomolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, characterization, and utilization of this compound.

Introduction: The Amidines - A Class of Potent Biomimics

Amidines are a fascinating class of organic compounds characterized by the $RC(=NH)NH_2$ functional group. They are the nitrogen analogues of carboxylic acids and esters and are recognized as one of the strongest organic bases.^[1] This high basicity stems from the protonation of the imino nitrogen, which results in a resonance-stabilized amidinium cation where the positive charge is delocalized over both nitrogen atoms.^[1]

This structural feature is of paramount importance in medicinal chemistry. The amidinium group is an excellent mimic of the guanidinium group found in the side chain of arginine, a key amino

acid in many biological recognition processes. Consequently, amidine-containing molecules are widely explored as inhibitors of serine proteases, such as trypsin and thrombin, which have arginine or lysine specificity.[2][3] **Pentanimidamide** hydrochloride, with its simple aliphatic chain, serves as a foundational molecule for understanding the structure-activity relationships within this class of inhibitors and as a potential building block for more complex pharmaceutical agents.

Molecular Structure and Identification

Pentanimidamide hydrochloride is the salt formed from the strong organic base, **pentanimidamide**, and hydrochloric acid. The protonation at the imino nitrogen enhances its stability and water solubility, making the hydrochloride salt the common form for laboratory use.

- Chemical Name: **Pentanimidamide** hydrochloride
- Synonyms: Valeramidine hydrochloride, Pentanamidine hydrochloride
- CAS Number: 18257-46-0
- Molecular Formula: $C_5H_{13}ClN_2$
- Molecular Weight: 136.62 g/mol
- Chemical Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Pentanimidamide** hydrochloride is essential for its effective use in research and development, from storage and handling to formulation and in-vitro assays.

Physical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data on analogous aliphatic amidines.

Property	Value / Description	Rationale & Scientific Insight
Appearance	White to off-white crystalline solid.	The ionic nature of the hydrochloride salt favors the formation of a stable crystal lattice.
Melting Point	Not definitively reported; expected to be a high-melting solid.	Amidine hydrochlorides are salts and typically exhibit higher melting points than their free base counterparts due to strong ionic interactions. For comparison, benzamidine hydrochloride melts at approximately 161-163°C.
Solubility	Soluble in water and polar organic solvents like ethanol. [4]	The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with protic solvents, enhancing solubility.
pKa (of conjugate acid)	Estimated to be in the range of 10-12.	Aliphatic amines typically have pKa values for their conjugate acids around 10-11. [5] The resonance stabilization of the amidinium cation makes amidines stronger bases than corresponding amines, thus their conjugate acids have higher pKa values. [1] This high pKa means it will be fully protonated and positively charged at physiological pH.
Storage	Store at 2-8°C in a dry, well-ventilated place.	As with many amine salts, storage at low temperatures and under anhydrous conditions is recommended to

minimize potential
degradation, such as
hydrolysis.

Spectral Characterization (Predicted)

No publicly available, fully assigned spectra for **Pentanimidamide** hydrochloride were identified. However, based on its structure and spectral data from its precursor, valeronitrile, and related amidine compounds, the following spectral characteristics are predicted. This serves as a guideline for researchers to confirm the identity and purity of the compound.

The proton NMR spectrum is expected to show signals corresponding to the butyl chain and the NH protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
CH ₃ -	~0.9	Triplet (t)	3H	Standard terminal methyl group adjacent to a methylene.
-CH ₂ -CH ₃	~1.4	Sextet (sxt)	2H	Methylene group coupled to a methyl and another methylene group.
-CH ₂ -CH ₂ -C	~1.6	Quintet (quin)	2H	Methylene group coupled to two other methylene groups.
-CH ₂ -C(=N)	~2.3	Triplet (t)	2H	Methylene group alpha to the electrophilic amidinium carbon, leading to a downfield shift.
NH ₂ protons	8.5 - 9.5	Broad singlet (br s)	4H	These protons are acidic and their signal is often broad due to quadrupole broadening and exchange with trace water. Their chemical shift can be highly variable.

Reference data for the starting material, valeronitrile, shows characteristic signals for the butyl chain, which would be shifted upon conversion to the amidine.[6][7]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
CH ₃ -	~13	Typical chemical shift for a terminal methyl carbon.
-CH ₂ -CH ₃	~20	Aliphatic methylene carbon.
-CH ₂ -CH ₂ -C	~28	Aliphatic methylene carbon.
-CH ₂ -C(=N)	~35	Aliphatic methylene carbon alpha to the amidinium group.
C(=N)	~165 - 170	The imine carbon of the amidinium group is characteristically deshielded and appears in this downfield region.[8] This is a key signal for confirming the formation of the amidine functionality from the nitrile precursor (which appears around 120 ppm).[9]

The IR spectrum provides valuable information about the functional groups present.

Functional Group	Expected Absorption Range (cm ⁻¹)	Notes
N-H stretching	3100 - 3400	The N-H bonds of the -NH ₂ groups will give rise to broad absorptions in this region.
C-H stretching (aliphatic)	2850 - 3000	Characteristic stretching vibrations of the sp ³ hybridized C-H bonds in the butyl chain.
C=N stretching (amidinium ion)	1650 - 1680	This is a key diagnostic peak for the amidinium group. The delocalization of the double bond character between the two C-N bonds results in a strong absorption in this region, which is distinct from the C≡N stretch of the nitrile starting material (around 2250 cm ⁻¹). [4] [10]
N-H bending	1580 - 1650	Bending vibrations of the N-H bonds.

Under electron ionization (EI) or chemical ionization (CI), the molecule is expected to show a molecular ion peak for the free base (**Pentanimidamide**, C₅H₁₂N₂) and characteristic fragmentation patterns.

- Free Base Molecular Weight: 100.10 g/mol
- Expected [M+H]⁺ (for the free base): 101.11 m/z
- Key Fragmentation: A prominent fragment would be the loss of ammonia (NH₃) from the molecular ion. Alpha cleavage of the butyl chain is also expected.

Chemical Properties and Stability

The chemical behavior of **Pentanimidamide** hydrochloride is dominated by the amidinium functional group.

- **Basicity:** As previously noted, it is the salt of a strong organic base. Treatment with a stronger base (e.g., NaOH) will liberate the **pentanimidamide** free base.
- **Stability and Hydrolysis:** Amidines are susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding amide (pentanamide) and ammonia. [11] The reaction is generally slow at neutral pH but can be accelerated by heating. For this reason, stock solutions should be prepared fresh, and prolonged storage in aqueous buffers should be avoided if hydrolysis is a concern.
 - **Acidic Hydrolysis:** $\text{CH}_3(\text{CH}_2)_3\text{C}(=\text{NH}_2^+)\text{NH}_2 + 2\text{H}_2\text{O} \xrightarrow{(\text{H}^+, \Delta)} \text{CH}_3(\text{CH}_2)_3\text{COOH} + 2\text{NH}_4^+$
 - **Alkaline Hydrolysis:** $\text{CH}_3(\text{CH}_2)_3\text{C}(=\text{NH})\text{NH}_2 + \text{OH}^- \xrightarrow{(\Delta)} \text{CH}_3(\text{CH}_2)_3\text{CONH}_2 + \text{NH}_3$
- **Reactivity:** The amidinium carbon is electrophilic and can be susceptible to nucleophilic attack, although it is less reactive than the corresponding carbon in an ester or acid chloride.

Synthesis of Pentanimidamide Hydrochloride: The Pinner Reaction

The most direct and common method for the synthesis of amidine hydrochlorides from nitriles is the Pinner reaction.[2][12] This two-step, one-pot synthesis involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (a Pinner salt), which is then treated with ammonia to form the desired amidine hydrochloride.

Reaction Scheme

Step 1: Formation of the Pinner Salt $\text{CH}_3(\text{CH}_2)_3\text{-C}\equiv\text{N} + \text{C}_2\text{H}_5\text{OH} + \text{HCl (anhydrous)} \rightarrow [\text{CH}_3(\text{CH}_2)_3\text{-C}(=\text{NH}_2^+)\text{OC}_2\text{H}_5] \text{Cl}^-$ (Valeronitrile reacts with ethanol and hydrogen chloride to form Ethyl pentanimidate hydrochloride)

Step 2: Ammonolysis to the Amidine $[\text{CH}_3(\text{CH}_2)_3\text{-C}(=\text{NH}_2^+)\text{OC}_2\text{H}_5] \text{Cl}^- + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_3\text{-C}(=\text{NH}_2^+)\text{NH}_2 \text{Cl}^- + \text{C}_2\text{H}_5\text{OH}$ (The Pinner salt reacts with ammonia to yield **Pentanimidamide** hydrochloride and ethanol)

Detailed Experimental Protocol

Materials:

- Valeronitrile (pentanenitrile)
- Anhydrous ethanol
- Dry hydrogen chloride gas
- Anhydrous diethyl ether
- Anhydrous ammonia gas or a solution of ammonia in anhydrous ethanol
- Reaction vessel equipped with a gas inlet, stirrer, and drying tube

Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet. The entire apparatus must be maintained under strictly anhydrous conditions.
- Pinner Salt Formation:
 - In the reaction flask, prepare a solution of valeronitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.
 - Cool the solution to 0°C in an ice bath.
 - Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt (ethyl pentanimidate hydrochloride) will begin to form.
 - Continue the addition of HCl until the reaction mixture is saturated and no further precipitation is observed. .
 - Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete formation of the Pinner salt.

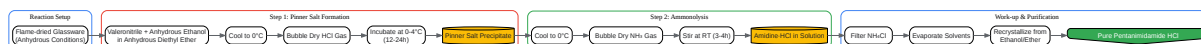
- Ammonolysis:
 - Cool the reaction mixture containing the precipitated Pinner salt back to 0°C.
 - Slowly bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol dropwise.
 - The initial precipitate will dissolve and a new precipitate of ammonium chloride will form.
 - Continue the addition of ammonia until the solution is basic.
 - Allow the mixture to stir at room temperature for 3-4 hours.
- Work-up and Purification:
 - Filter the reaction mixture to remove the ammonium chloride precipitate.
 - Wash the precipitate with a small amount of cold, anhydrous ethanol.
 - Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude solid is **Pentanimidamide** hydrochloride.
 - The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Causality Behind Experimental Choices:

- Anhydrous Conditions: Water will readily hydrolyze the Pinner salt intermediate to form an ester (ethyl pentanoate), which is an undesired side product.[\[12\]](#) Therefore, all reagents and glassware must be scrupulously dry.
- Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the HCl and ammonia additions and to prevent the thermal decomposition of the unstable Pinner salt intermediate.[\[12\]](#)

- Use of Gaseous HCl/NH₃: Using gaseous reagents ensures that no water is introduced into the reaction.

Visualization of the Synthetic Workflow



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Caption: Workflow for the synthesis of **Pentanimidamide** HCl via the Pinner reaction.

Applications in Research and Drug Development

The primary interest in **Pentanimidamide** hydrochloride for the target audience lies in its potential as a serine protease inhibitor.

Serine Protease Inhibition

Serine proteases are a large family of enzymes that play critical roles in processes ranging from digestion to blood clotting and inflammation. They are characterized by a serine residue in their active site. Many serine proteases, such as trypsin, thrombin, and plasmin, have a specificity pocket that preferentially binds to and cleaves after basic amino acid residues like arginine and lysine.

The positively charged, resonance-stabilized amidinium group of **Pentanimidamide** hydrochloride is an excellent structural mimic of the guanidinium group of arginine. This allows it to bind competitively in the S1 specificity pocket of trypsin-like serine proteases, inhibiting their enzymatic activity.[2][3] While simple aliphatic amidines like **pentanimidamide** may not have the high potency or selectivity of more complex inhibitors, they are invaluable tools for:

- Structure-Activity Relationship (SAR) Studies: Serving as a starting point or a fragment for the design of more potent and selective inhibitors.

- Validating Biological Assays: Used as a simple, known inhibitor to validate the performance of protease activity assays.
- Affinity Chromatography: Immobilized amidines can be used as ligands for the affinity purification of serine proteases.[\[13\]](#)

Caption: Mechanism of competitive inhibition of serine proteases by **Pentanimidamide**.

Other Potential Applications

Some commercial suppliers list **Pentanimidamide** hydrochloride for broader applications such as an antihypertensive agent, citing effects on reactive oxygen species and blood vessel relaxation.[\[14\]](#) However, these claims are not widely substantiated in the peer-reviewed scientific literature and should be approached with caution. The primary, well-documented application for the amidine class in a biomedical research context is as protease inhibitors.

Analytical and Quality Control

Ensuring the purity and identity of **Pentanimidamide** hydrochloride is critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Method for Purity Assessment (Representative Protocol)

Due to their high polarity and lack of a strong chromophore, aliphatic amidines can be challenging to analyze by standard reversed-phase HPLC. A common strategy is pre-column derivatization to attach a UV-active or fluorescent tag.

Principle: The primary amine functionalities of **pentanimidamide** react with a derivatizing agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl)) to form a stable, highly detectable product that can be easily separated by reversed-phase HPLC.[\[15\]](#)

Experimental Protocol:

- Standard and Sample Preparation:

- Prepare a stock solution of **Pentanimidamide** hydrochloride (e.g., 1 mg/mL) in a water/methanol (1:1) mixture.
- Create a series of working standards by diluting the stock solution.
- Prepare the sample to be analyzed at a similar concentration.
- Derivatization (using OPA as an example):
 - In an HPLC vial, mix 100 μ L of the standard or sample solution with 100 μ L of OPA derivatizing reagent and 800 μ L of borate buffer (pH 9.5).
 - Vortex the mixture and allow it to react for 2 minutes at room temperature. The reaction is rapid and should be timed consistently for all samples.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.2.
 - Mobile Phase B: Acetonitrile.
 - Gradient: Start with 30% B, increase linearly to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
 - Injection Volume: 20 μ L.
- Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity to ensure it is suitable for its intended purpose.

Safety and Handling

Pentanimidamide hydrochloride is an irritant and should be handled with appropriate safety precautions.

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
 - Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved particulate respirator.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
- First Aid:
 - If Inhaled: Move to fresh air.
 - In Case of Skin Contact: Wash off with soap and plenty of water.
 - In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - If Swallowed: Rinse mouth with water. Do not induce vomiting.
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

Pentanimidamide hydrochloride is a valuable research chemical whose utility is rooted in the fundamental biomimetic properties of the amidine functional group. Its role as a simple, competitive inhibitor of serine proteases makes it an important tool for researchers in enzymology and medicinal chemistry. While specific physical data for this compound is sparse, a robust understanding of its properties and behavior can be derived from the well-established chemistry of the amidine class. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its effective and safe use in a research setting, enabling further exploration of its potential in the development of novel therapeutics.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. *Berichte der deutschen chemischen Gesellschaft*, 10(2), 1889-1897.
- Mares-Guia, M., & Shaw, E. (1965). Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin. *Journal of Biological Chemistry*, 240(4), 1579-1585.
- Santagati, N. A., Bousquet, E., Spadaro, A., & Ronsisvalle, G. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. *Journal of Pharmaceutical and Biomedical Analysis*, 29(6), 1105-1111.
- ChemBK. (2024). **Pentanimidamide** Hydrochloride.
- López, X., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson–Boltzmann Continuum Solvent Model. *The Journal of Physical Chemistry A*, 111(13), 2634–2643.
- El-Gendy, A. A. (2008). Functionality of amidines and amidrazones. *ARKIVOC*, 2008(i), 153-194.
- NIST. (n.d.). Pentanamide. In NIST Chemistry WebBook.
- Perosa, A., et al. (2013). A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. *Green Chemistry*, 15(8), 2248-2254.
- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
- NROChemistry. (n.d.). Pinner Reaction.
- Wikipedia. (n.d.). Pinner reaction.
- SpectraBase. (n.d.). Valeronitrile - Optional[¹³C NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- SpectraBase. (n.d.). Valeronitrile - Optional[¹H NMR] - Spectrum.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
- Unacademy. (n.d.). Basicity of Amidines and Guanidines.
- Ramiah, K. V., & Chalapathi, V. V. (1964). Infrared spectroscopic studies of amides and anilides. *Proceedings of the Indian Academy of Sciences - Section A*, 60(4), 235-245.
- ResearchGate. (2025). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.
- Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
- Geratz, J. D. (1971). Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin. *Journal of Biochemistry*, 69(5), 893-899.
- JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching.

- Boschetti, E., et al. (1993). Affinity of trypsin for amidine derivatives immobilized on dextran-coated silica supports. *Journal of Chromatography A*, 629(2), 291-299.
- ResearchGate. (n.d.). Titration curve of trypsin inhibition by DMTI-II.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883).
- Feng, J., et al. (1999). Stability of alkoxycarbonylamidine prodrugs. *Journal of Pharmaceutical Sciences*, 88(1), 60-65.
- Wang, Y., et al. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. *Biochemistry*, 34(34), 10867-10878.
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. *Chemical Reviews*, 35(3), 351-425.
- ResearchGate. (n.d.). (A) IR spectra of amidine CIP-1 showing the carbonyl frequencies in dry....
- The Good Scents Company. (n.d.). valeronitrile, 110-59-8.
- Unacademy. (n.d.). Basicity of Amidines and Guanidines.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- PubChem. (n.d.). **Pentanimidamide**.
- Chemguide. (n.d.). The hydrolysis of amides.
- Smoleński, P., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). *RSC Advances*, 12(50), 32530-32538.
- NIST. (n.d.). Aniline hydrochloride. In NIST Chemistry WebBook.
- NIST. (n.d.). 1-Pentanamine. In NIST Chemistry WebBook.

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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry: Nitrile infrared spectra [openchemistryhelp.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [guidechem.com]
- 7. Valeronitrile(110-59-8) 1H NMR [m.chemicalbook.com]
- 8. Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 9. Valeronitrile(110-59-8) 13C NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Pinner reaction - Wikipedia [en.wikipedia.org]
- 13. Affinity of trypsin for amidine derivatives immobilized on dextran-coated silica supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
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